molecular formula C9H18BrN3 B13230328 octahydro-1H-indole-1-carboximidamide hydrobromide

octahydro-1H-indole-1-carboximidamide hydrobromide

Cat. No.: B13230328
M. Wt: 248.16 g/mol
InChI Key: NCFUQWZYOTZJMJ-UHFFFAOYSA-N
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Description

Octahydro-1H-indole-1-carboximidamide hydrobromide is a chemical reagent of interest in medicinal chemistry and organic synthesis. The compound features an octahydro-1H-indole scaffold, a saturated bicyclic structure comprising a cyclohexane ring fused to a pyrrolidine ring . This core structure is found in key synthetic intermediates for pharmaceuticals, such as those used in the synthesis of Perindopril and Trandolapril . The specific stereoisomer, Rac-(3aR,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide (cis), is available for research purposes . The molecular formula for the free base is C9H17N3, with a molecular weight of 167.25 g/mol . This product is intended for Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C9H18BrN3

Molecular Weight

248.16 g/mol

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydroindole-1-carboximidamide;hydrobromide

InChI

InChI=1S/C9H17N3.BrH/c10-9(11)12-6-5-7-3-1-2-4-8(7)12;/h7-8H,1-6H2,(H3,10,11);1H

InChI Key

NCFUQWZYOTZJMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCN2C(=N)N.Br

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Octahydroindole Core

  • Cyclization Strategy:
    The core structure is typically synthesized via a hemetsberger–knittel indole synthesis or reduction of indole derivatives . For example, a common route involves the reduction of indole-2-carboxylic acids or esters using catalytic hydrogenation under mild conditions to generate the saturated octahydroindole ring system.

  • Key Reagents & Conditions:
    Catalytic hydrogenation employing palladium on carbon (Pd/C) or platinum catalysts in ethanol or acetic acid at room temperature or slightly elevated temperatures.
    Example:

    Indole-2-carboxylic acid derivative + H2 (gas) + Pd/C catalyst → Octahydroindole-2-carboxylic acid
    

Step 2: Conversion to Carboximidamide

  • Amidation of the Carboxylic Acid:
    The carboxylic acid intermediate is activated using coupling agents such as BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or DCC (Dicyclohexylcarbodiimide) , followed by reaction with amidine derivatives (e.g., ammonium chloride or amidine salts).

  • Reaction Conditions:

    • Solvent: DMF or DCM
    • Temperature: Room temperature to 50°C
    • Duration: 4–12 hours
    • Example:
      Octahydroindole-2-carboxylic acid + amidine derivative + BOP + DIPEA → Carboximidamide derivative

Step 3: Bromination and Salt Formation

  • Hydrobromide Salt Formation:
    The free base or free acid amidine derivative is treated with hydrobromic acid (HBr) in aqueous or alcoholic medium to form the hydrobromide salt.

  • Reaction Conditions:

    • Solvent: Ethanol or water
    • Temperature: Reflux or room temperature
    • Duration: Several hours to ensure complete salt formation
    • Purification: Recrystallization from suitable solvents

Derivatization of Preformed Indole Derivatives

An alternative method involves starting from pre-constructed indole derivatives, followed by functionalization steps to introduce the carboximidamide group.

Step 1: Synthesis of Indole Precursors

  • Hemetsberger–Knittel Reaction:
    Utilized to generate substituted indoles via Knoevenagel condensation of methyl 2-azidoacetate with aldehydes, followed by thermolysis and cyclization.

  • Key Reagents & Conditions:

    • Methyl 2-azidoacetate + substituted benzaldehyde
    • Heat or microwave irradiation for cyclization
    • Catalysts: None or Lewis acids depending on the protocol

Step 2: Hydrogenation and Reduction

  • Saturation of the Indole Ring:
    Catalytic hydrogenation converts the aromatic indole to the saturated octahydroindole.

  • Conditions:

    • Catalyst: Pd/C or Raney Nickel
    • Solvent: Ethanol or acetic acid
    • Temperature: Room temperature to 50°C

Step 3: Functionalization to Carboximidamide

  • Activation of Carboxylic Acid:
    The saturated indole derivative bearing a carboxylic acid group is activated with coupling agents (e.g., BOP, DCC).

  • Amidine Introduction:
    Amidine derivatives (e.g., ammonium salts) are coupled to form the carboximidamide moiety.

Step 4: Salt Formation

  • Hydrobromide Salt:
    The final compound is treated with hydrobromic acid, often in ethanol or acetic acid, under reflux to produce the hydrobromide salt.

Summary of Preparation Data Table

Step Reagents & Conditions Purpose References
1 Catalytic hydrogenation (Pd/C, ethanol) Saturation of indole to octahydroindole ,
2 Coupling agents (BOP, DCC), amidine derivatives Formation of carboximidamide ,
3 Hydrobromic acid (HBr), reflux Salt formation as hydrobromide ,

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-indole-1-carboximidamide hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of octahydro-1H-indole-1-carboximidamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various receptors and enzymes in biological systems . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Implications

Pharmacological Potential
  • CNS Penetration : The saturated octahydro core may enhance blood-brain barrier permeability compared to aromatic indoles like eletriptan .

Biological Activity

Octahydro-1H-indole-1-carboximidamide hydrobromide is a compound derived from the indole structure, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a bicyclic structure that contributes to its pharmacological properties. Its molecular formula is C8H15N3HBrC_8H_{15}N_3\cdot HBr with a molecular weight of approximately 232.14 g/mol. The presence of the carboximidamide functional group enhances its interaction with biological targets.

Research indicates that octahydro-1H-indole derivatives, including the hydrobromide salt, may function as inhibitors of various ion channels and transporters. Specifically, studies have shown that certain indole carboxamide derivatives can inhibit the Na+/H+ exchanger, which is crucial for maintaining cellular pH and volume homeostasis .

Inhibitory Potency

The inhibitory activity of octahydro-1H-indole derivatives has been assessed through various assays. For instance, modifications at different positions on the indole ring have been correlated with increased potency against specific biological targets. Substitutions at the 2-position of the indole ring have shown significant enhancement in Na+/H+ exchanger inhibition .

Case Study 1: Na+/H+ Exchanger Inhibition

A study conducted on a series of N-(aminoiminomethyl)-1H-indole-2-carboxamide derivatives demonstrated that those with alkyl substitutions at the 1-position exhibited higher in vitro activity. The most potent derivative identified was N-(aminoiminomethyl)-1-(2-phenylethyl)-1H-indole-2-carboxamide, which showed remarkable inhibition against the Na+/H+ exchanger .

Case Study 2: Anticancer Potential

Another investigation into the biological activity of octahydro-1H-indoles highlighted their potential as anticancer agents. The compound was tested in vitro against various cancer cell lines, revealing cytotoxic effects that suggest a mechanism involving apoptosis induction and cell cycle arrest. These findings support further exploration into its use as a chemotherapeutic agent.

Data Tables

Biological Activity IC50 (nM) Target Reference
Na+/H+ exchanger inhibition~100Na+/H+ exchanger
Cytotoxicity in cancer cell linesVariableVarious cancer cell lines

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